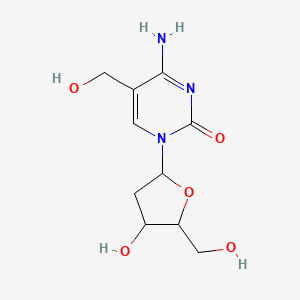

2'-Deoxy-5-(hydroxymethyl)cytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxy-5-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside found in both neuronal cells and embryonic stem cells. It is used to quantify DNA hydroxymethylation levels in biological samples as it is capable of producing interstrand cross-links in double-stranded DNA . This compound is produced through an enzymatic pathway carried out by the Ten-Eleven Translocation (TET1, TET2, TET3) enzymes, iron, and 2-oxoglutarate dependent dioxygenase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-(hydroxymethyl)cytidine involves the oxidation of 2’-deoxycytidine. One common method includes the use of a pyrrole-based rhodamine conjugate (CS-1) for the selective detection and quantification of the compound in human cancer cells . Another method involves the use of glucosyltransferase assays, tungsten-based oxidation systems, and TET-assisted bisulfite sequencing (TAB-Seq) or oxidative bisulfite sequencing (oxBS-Seq) protocols .

Industrial Production Methods: Industrial production methods for 2’-Deoxy-5-(hydroxymethyl)cytidine are not extensively documented. the procedures often involve enzymatic catalysis and require expertise, facilities, and significant costs due to the need for heavy metal ions and other reagents .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxy-5-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include iron, 2-oxoglutarate, and TET enzymes. The conditions often involve specific pH levels and temperatures to facilitate the reactions .

Major Products: The major products formed from these reactions include 5-formylcytosine and 5-carboxycytosine, which are intermediates in the DNA demethylation process .

Aplicaciones Científicas De Investigación

2’-Deoxy-5-(hydroxymethyl)cytidine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-5-(hydroxymethyl)cytidine involves its role in the DNA demethylation process. Methylcytosine is converted to cytosine, generating 5-hydroxymethylcytosine as an intermediate. This intermediate is further oxidized to 5-formylcytosine and 5-carboxycytosine . The presence of a hydroxymethyl group can regulate gene expression by switching genes on and off .

Comparación Con Compuestos Similares

- 5-Hydroxymethylcytosine

- 5-Formylcytosine

- 5-Carboxycytosine

Comparison: 2’-Deoxy-5-(hydroxymethyl)cytidine is unique due to its specific role in the DNA demethylation process and its ability to produce interstrand cross-links in double-stranded DNA . Unlike other similar compounds, it is found in both neuronal cells and embryonic stem cells and is used to quantify DNA hydroxymethylation levels in biological samples .

Propiedades

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUOMFLFUUHUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}butanoic acid](/img/structure/B12506464.png)

![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)

![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)

![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)

![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)